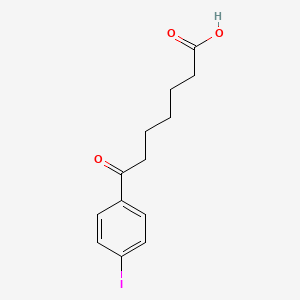

7-(4-Iodophenyl)-7-oxoheptanoic acid

Description

Contextualization within Iodinated Organic Compounds and Keto Acid Analogues

The structure of 7-(4-Iodophenyl)-7-oxoheptanoic acid incorporates two key functional motifs: an iodinated aromatic ring and a keto-carboxylic acid chain.

Iodinated Organic Compounds: Organic molecules containing iodine are of significant interest in medicinal chemistry and medical imaging. rsna.orguwaterloo.ca The high atomic number of iodine makes it an effective attenuator of X-rays, a property that is exploited in radiographic contrast media for techniques like computed tomography (CT). uwaterloo.canih.gov The benzene (B151609) ring in the compound provides a stable framework for the iodine atom. nih.gov Furthermore, radioactive isotopes of iodine (such as ¹²³I, ¹²⁴I, and ¹³¹I) are widely used in nuclear medicine for both diagnostic imaging—specifically Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET)—and therapeutic applications. researchgate.netnih.gov The carbon-iodine bond's stability is a critical factor in the design of such agents to prevent unwanted accumulation of radioactive iodine in the body. researchgate.net

Keto Acid Analogues: Keto acids are organic compounds that contain both a ketone and a carboxylic acid functional group. nih.gov They are classified based on the position of the ketone relative to the carboxylic acid. nih.gov While alpha- and beta-keto acids are common in metabolic pathways, this compound is a zeta-keto acid, with the ketone at the 7-position relative to the acid. Keto acids are central to numerous biochemical processes, including the Krebs cycle and amino acid metabolism. nih.govnih.gov The long aliphatic chain of the heptanoic acid moiety provides flexibility and can act as a spacer in more complex molecular designs, while the carboxylic acid group offers a reactive handle for conjugation to other molecules, such as peptides or targeting ligands.

A plausible synthetic route to this class of compounds is the Friedel-Crafts acylation, a fundamental reaction in organic chemistry used to form aryl ketones. researchgate.netnih.gov This reaction would involve the acylation of iodobenzene (B50100) with a derivative of heptanedioic acid (pimelic acid), such as its anhydride (B1165640) or acyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. rsc.orgbeilstein-journals.org

Below is a data table comparing the calculated properties of this compound with the known properties of its non-iodinated parent compound, 7-Oxo-7-phenylheptanoic acid.

| Property | 7-Oxo-7-phenylheptanoic acid | This compound |

| CAS Number | 7472-43-7 nih.gov | Not Available |

| Molecular Formula | C₁₃H₁₆O₃ nih.gov | C₁₃H₁₅IO₃ |

| Molecular Weight | 220.26 g/mol nih.gov | 346.16 g/mol |

| IUPAC Name | 7-oxo-7-phenylheptanoic acid nih.gov | This compound |

| Synonyms | 6-Benzoylhexanoic acid nih.gov | 6-(4-Iodobenzoyl)hexanoic acid |

Significance in Chemical Biology and Molecular Probe Design

The combination of an iodinated phenyl group and a long-chain keto acid structure makes this compound a compound of considerable interest for chemical biology and the design of molecular probes.

A molecular probe is a molecule used to detect, visualize, and study the properties and functions of other molecules or structures within a biological system. nih.govresearchgate.net The design of such probes often requires a targeting moiety, a signaling component, and often a linker. The structure of this compound provides a scaffold that can be adapted for this purpose.

The 4-iodophenyl group is particularly significant. The non-radioactive iodine atom can serve as a simple halogen substituent to explore structure-activity relationships or it can be replaced with a radioactive iodine isotope (e.g., ¹²³I for SPECT imaging) to create a radiolabeled probe. nih.govnih.gov Radioiodinated molecules are crucial for in vivo imaging because they allow for the non-invasive detection of biological targets with high sensitivity. plos.orgresearchgate.net PET and SPECT imaging can detect tracers at nanomolar to picomolar concentrations, enabling the study of molecular processes in real-time within a living organism. nih.gov

The heptanoic acid chain serves as a flexible linker, separating the signaling atom (iodine) from a potential targeting group. The terminal carboxylic acid provides a convenient point of attachment for conjugation to biomolecules like peptides, antibodies, or small molecule ligands that can direct the probe to a specific biological target, such as a receptor or enzyme overexpressed in a disease state. nih.gov

Overview of Current Research Landscape Pertaining to this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the research landscape for its constituent parts is vast and provides a clear indication of its potential applications. The current landscape points towards its utility as an intermediate or a foundational scaffold for creating more complex molecules.

The primary area of potential research for this compound lies in the development of novel molecular imaging agents. By introducing a radioactive isotope of iodine, the molecule could be transformed into a probe for SPECT or PET imaging. nih.gov Subsequent research would likely involve conjugating this radiolabeled scaffold to various targeting vectors to create probes for specific diseases, particularly in oncology. For instance, if attached to a ligand for a cancer-specific receptor, it could be used for the non-invasive detection and characterization of tumors. nih.gov

An in-depth analysis of the synthetic methodologies and chemical derivatization strategies for this compound reveals a landscape rich with established and innovative organic chemistry techniques. This article explores the construction of the core chemical structure, the specific introduction of its key functional groups, and the pathways for its further modification and integration into more complex molecular systems.

Structure

3D Structure

Properties

IUPAC Name |

7-(4-iodophenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IO3/c14-11-8-6-10(7-9-11)12(15)4-2-1-3-5-13(16)17/h6-9H,1-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHPNNBIZNAQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645403 | |

| Record name | 7-(4-Iodophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49618-09-9 | |

| Record name | 7-(4-Iodophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigations into the Biological Activity and Mechanistic Pathways of 7 4 Iodophenyl 7 Oxoheptanoic Acid and Its Analogues

Enzymatic Interactions and Inhibition Studies

The interaction of small molecules with enzymes is a primary mechanism through which therapeutic effects are achieved. The structural motifs of 7-(4-Iodophenyl)-7-oxoheptanoic acid suggest potential interactions with various classes of enzymes.

Exploration of Other Potential Enzyme Targets

While direct targets for this compound are not extensively documented in the available literature, studies on structurally similar compounds provide insights into potential enzymatic interactions. For instance, a series of 6-aryl-4-oxohexanoic acids, which share the aryl-oxo-alkanoic acid core structure, have been synthesized and evaluated for their effects on enzymes involved in eicosanoid biosynthesis. These compounds were tested for their ability to inhibit cyclooxygenase (COX) and lipoxygenase enzymes, which are key players in the inflammatory process. This suggests that a potential area of investigation for this compound could be its activity towards enzymes of the arachidonic acid cascade.

Receptor Binding and Ligand-Target Recognition

The ability of a compound to bind with specificity and affinity to cellular receptors is a key determinant of its pharmacological profile.

Cannabinoid Receptor (CB1/CB2) Binding Affinity Studies

The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors that constitute central components of the endocannabinoid system. windows.netnih.gov CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are primarily located in immune cells. windows.netresearchgate.net These receptors are targets for a wide range of ligands that modulate physiological processes such as pain, appetite, and immune response. researchgate.net

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity | Functional Activity |

|---|---|---|---|---|

| AM251 | Human CB1 | 7.49 nM | 306-fold for CB1 over CB2 | Antagonist / Inverse Agonist |

| AM251 | Human CB2 | >2300 nM |

Data for the structurally related compound AM251, which shares the 4-iodophenyl moiety.

Cellular Signaling Pathway Interrogation

The binding of a ligand to its target enzyme or receptor initiates a cascade of intracellular events known as a signaling pathway. The nature of this cascade determines the ultimate cellular response.

Should this compound or its analogues interact with the targets discussed, they could modulate several key signaling pathways:

Cannabinoid Receptor-Mediated Pathways : If acting as a CB1 antagonist like the structurally related AM251, the compound could block or dampen the canonical signaling of CB1 receptors. This includes the inhibition of adenylyl cyclase, which leads to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. nih.gov Cannabinoid receptors also signal through the mitogen-activated protein kinase (MAPK) cascade, including the ERK and JNK pathways, as well as the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are involved in regulating cell proliferation, survival, and differentiation. nih.govresearchgate.netnih.govmdpi.com

Kallikrein-Related Peptidase 6-Mediated Pathways : If the compound were to inhibit KLK6, it could prevent the activation of downstream signaling. KLK6 has been shown to activate TGF-β and MAPK signaling pathways. mdpi.commdpi.com In gastric carcinoma cells, KLK6 has been found to modulate stemness and metabolism through the PI3K/Akt/mTOR signaling pathway. spandidos-publications.comnih.gov Inhibition of KLK6 could therefore interfere with these pathways, potentially impacting tumor progression and cell metabolism. spandidos-publications.comnih.gov

RET Kinase-Mediated Pathways : Inhibition of the RET receptor tyrosine kinase would block the activation of its downstream signaling cascades. Upon activation, RET recruits various adaptor proteins that trigger several major pathways, including the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT pathway, and the JAK/STAT pathway. nih.govresearchgate.nettmc.eduglpbio.com These pathways are fundamental for promoting cell proliferation, survival, growth, and migration. nih.govtmc.edu Blocking these signals is the primary mechanism of action for therapeutic RET inhibitors in cancer. tmc.edunih.gov

Analysis of NF-κB Pathway Involvement

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammatory responses, and its modulation is a key target in drug discovery. Many aryl-containing compounds are investigated for their ability to inhibit or otherwise modulate this pathway. However, no studies were found that specifically analyze the effect of this compound on NF-κB signaling. Research into the anti-inflammatory potential of short-chain fatty acids has shown that some can lower NF-κB transactivation, but this has not been extended to this specific aryl heptanoic acid derivative. The broader class of aryl hydrocarbon receptor (AhR) ligands, which can include various aryl derivatives, is known to cross-talk with the NF-κB pathway, but direct evidence involving this compound is not available.

Evaluation of Apoptosis Induction Mechanisms in Model Systems

Apoptosis, or programmed cell death, is a vital process, and its induction is a primary mechanism for many anticancer agents. Scientific investigations into new chemical entities often include evaluating their ability to trigger apoptosis in cancer cell lines, such as through caspase activation or modulation of pro- and anti-apoptotic proteins. Despite the prevalence of such studies for novel compounds, there is no available research documenting the evaluation of this compound for its apoptosis-inducing capabilities in any model systems.

Antimicrobial Research Applications

The search for new antimicrobial agents is a global health priority. Research in this area explores various mechanisms by which compounds can inhibit microbial growth, from disrupting cell membranes to interfering with essential DNA replication and repair processes.

Investigation of Holliday Junction-Trapping Mechanisms

Holliday junctions are key intermediates in DNA recombination and repair in both prokaryotic and eukaryotic cells. Enzymes that resolve these junctions are essential for genome stability, making the junction itself a potential target for antimicrobial drugs that could stall DNA repair and lead to bacterial cell death. There is no scientific literature available that investigates whether this compound or its analogues can act as Holliday junction-trapping agents.

Efficacy against Bacterial Proliferation in Research Models

The evaluation of a compound's minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial strains is a standard method for assessing antimicrobial efficacy. While related chemical classes like β-keto esters are being designed and evaluated for antibacterial activity, no such studies have been published for this compound, and therefore no data on its efficacy against bacterial proliferation in research models is available.

Metabolic Studies and Fate of 7 4 Iodophenyl 7 Oxoheptanoic Acid Analogues

In Vitro and In Vivo Metabolic Profiling

While specific metabolic profiling data for 7-(4-Iodophenyl)-7-oxoheptanoic acid is not extensively documented in public literature, the metabolic fate of structurally similar iodinated phenyl fatty acids has been a subject of investigation. In vitro studies using isolated cardiac myocytes and in vivo animal models provide a framework for predicting its metabolic behavior.

Radioiodinated phenyl fatty acids are designed to trace the metabolic activity of the myocardium. akjournals.com The terminal iodophenyl group acts as a label that can be detected externally. The metabolic profiling of these compounds generally focuses on their uptake, esterification into complex lipids, and subsequent catabolism through beta-oxidation. nih.gov

In Vitro Findings: Studies on analogues like 15-(p-iodophenyl)-pentadecanoic acid (IPPA) in isolated rat hearts show that these fatty acids are taken up by myocytes and can be incorporated into endogenous lipid pools, such as triglycerides and phospholipids, or enter mitochondrial beta-oxidation. nih.gov The presence of a phenyl group at the terminus of the fatty acid chain introduces a structural modification that can influence the rate and extent of its metabolism compared to natural fatty acids.

In Vivo Findings: In vivo studies in animal models, such as rats and dogs, demonstrate that radioiodinated fatty acid analogues are rapidly extracted by the heart from the bloodstream. nih.govnih.gov The subsequent clearance of the radiolabel from the myocardium is indicative of the rate of fatty acid oxidation. ahajournals.org For instance, in a healthy, well-oxygenated myocardium, a steady clearance is observed as the fatty acid is metabolized to produce energy. iaea.org

| Parameter | Observation in Analogues (e.g., IPPA) | Anticipated Profile for this compound |

| Myocardial Uptake | Rapid and efficient, reflecting fatty acid transport. nih.gov | Expected to be readily taken up by cardiomyocytes. |

| Metabolic Pathway | Primarily beta-oxidation. nih.govahajournals.org | Expected to undergo beta-oxidation, though the 7-oxo group may influence the process. |

| Primary Metabolite | Iodobenzoic acid and other short-chain oxidation products. nih.gov | Likely to produce iodinated benzoic acid or a related catabolite. |

| Myocardial Retention | Clearance rate is dependent on the rate of beta-oxidation. ahajournals.org | Retention will be influenced by the efficiency of its catabolism. |

Elucidation of Beta-Oxidation Pathways for Fatty Acid Analogues

The primary catabolic pathway for fatty acids in the myocardium is mitochondrial beta-oxidation. nih.govaocs.org This process involves a cyclical series of four enzymatic reactions that sequentially shorten the acyl-CoA chain, producing acetyl-CoA, FADH2, and NADH. nih.govlibretexts.org

The structure of this compound, with its terminal iodophenyl group, suggests that it will undergo beta-oxidation in a manner analogous to other terminally-substituted fatty acids. Historical studies by Franz Knoop in the early 20th century, using phenyl-labeled fatty acids, laid the foundation for understanding this process. nih.govquizlet.com These experiments demonstrated that fatty acids are degraded by the removal of two-carbon units. quizlet.com In the case of an even-chained phenyl-substituted fatty acid, the final product is phenylacetic acid, while an odd-chained one yields benzoic acid. nih.govquizlet.com

Given that this compound has a seven-carbon chain (heptanoic acid), it is an odd-chain fatty acid. Therefore, upon undergoing beta-oxidation, it would be expected to yield 4-iodobenzoic acid as a final metabolite. The presence of the oxo group at the 7-position, adjacent to the phenyl ring, might influence the initial steps of beta-oxidation, potentially altering its rate compared to an unsubstituted analogue.

Structural modifications to iodinated fatty acid analogues have been intentionally designed to modulate their metabolism. For example, the introduction of a methyl group in the beta-position, as in 15-(p-iodophenyl)-3-methylpentadecanoic acid (BMIPP), inhibits beta-oxidation. nih.goviaea.org This leads to prolonged retention of the tracer in the myocardium, which is advantageous for certain imaging techniques like single-photon emission computed tomography (SPECT). nih.goviaea.org

Identification and Characterization of Metabolites using Advanced Techniques

The identification and characterization of the metabolites of this compound and its analogues rely on advanced analytical techniques. Mass spectrometry (MS), often coupled with liquid chromatography (LC), is a cornerstone in metabolite identification. ijpras.comnih.gov

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of metabolites. ijpras.com Tandem mass spectrometry (MS/MS) is employed to fragment the metabolite ions, yielding structural information that aids in their definitive identification. nih.gov By comparing the fragmentation patterns of the parent compound and its metabolites, researchers can pinpoint the sites of metabolic transformation. youtube.com

In the context of radioiodinated compounds, these techniques are often combined with radiometric detection to specifically track the fate of the radiolabeled portion of the molecule.

Common Techniques for Metabolite Identification:

| Technique | Application in Fatty Acid Analogue Metabolism |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of the parent drug and its metabolites from biological matrices (e.g., plasma, urine, tissue homogenates) followed by their detection and quantification. nih.govsfrbm.org |

| High-Resolution Mass Spectrometry (HRMS) | Provides high-accuracy mass data to help elucidate the elemental composition of unknown metabolites. ijpras.com |

| Tandem Mass Spectrometry (MS/MS) | Generates fragmentation spectra to provide structural information for the identification of metabolites. nih.gov |

| Radiometric Detection | Used in conjunction with chromatography to specifically detect and quantify radiolabeled metabolites. |

Through these methods, researchers have identified key metabolites of similar fatty acid analogues. For instance, in studies with [123I]-BMIPP, metabolites such as 2-(p-iodophenyl)acetic acid have been identified in perfusion buffers of isolated hearts, confirming that the compound undergoes metabolic breakdown. nih.gov

Implications for Myocardial Metabolism Research

Analogies with Iodinated Fatty Acids in Cardiac Uptake Studies

Iodinated fatty acid analogues, including those structurally related to this compound, are invaluable in cardiac uptake studies. These studies provide a non-invasive window into the metabolic health of the heart muscle. The uptake of these analogues by cardiomyocytes is the first step in their metabolism and is reflective of myocardial blood flow and the activity of fatty acid transport proteins. iaea.org

Once inside the cell, the fate of the analogue—either storage in lipid pools or entry into beta-oxidation—provides further information about the metabolic state of the myocardium. nih.gov For example, reduced uptake of an iodinated fatty acid analogue can indicate areas of reduced perfusion or ischemic but viable myocardium. nih.gov

Contribution to Metabolic Remodeling Processes in Ischemia Models

In the setting of myocardial ischemia, the heart's metabolism undergoes significant remodeling. frontiersin.org With a limited oxygen supply, fatty acid oxidation is suppressed, and the heart shifts towards a greater reliance on glucose as an energy source through anaerobic glycolysis. nih.govnih.gov

Iodinated fatty acid analogues have been instrumental in imaging this metabolic switch. In ischemic regions, the uptake and clearance of these tracers are altered. Typically, there is reduced uptake due to decreased blood flow and a significantly slower clearance rate because of the inhibition of beta-oxidation. nih.gov This "ischemic memory" phenomenon, where metabolic abnormalities persist even after blood flow is restored, can be detected using these tracers. ahajournals.orgnih.gov

The reduced uptake of tracers like BMIPP in ischemic areas, despite normal perfusion as indicated by other tracers like thallium, can help identify viable myocardium that may benefit from revascularization. nih.govsnmjournals.org This information is crucial for guiding clinical decisions in patients with coronary artery disease. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation

Design Principles for Modulating Biological Activity

The design of 7-(4-Iodophenyl)-7-oxoheptanoic acid as a biologically active agent is rooted in the established pharmacophore for H-PGDS inhibitors. The core structure consists of a heptanoic acid chain, which mimics the endogenous substrate, prostaglandin (B15479496) H2 (PGH2), and a substituted phenyl ring that occupies a key binding pocket within the enzyme's active site.

The key structural features contributing to its biological activity include:

Heptanoic Acid Chain: The carboxylic acid group at one end of the seven-carbon chain is crucial for anchoring the molecule within the active site, often forming ionic interactions with positively charged amino acid residues. The length of the alkyl chain is optimized to position the phenyl ring in a favorable orientation for binding.

Keto Group: The ketone at the 7-position is a common feature in many H-PGDS inhibitors and is believed to contribute to the binding affinity and electronic properties of the molecule.

4-Iodophenyl Group: The phenyl ring itself engages in hydrophobic and aromatic stacking interactions with residues in a specific sub-pocket of the H-PGDS active site. The iodine atom at the para-position is a critical modification. This halogen atom can participate in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity and selectivity for the target enzyme. The position and nature of the halogen can be systematically varied to probe the steric and electronic requirements of the binding pocket.

Computational Modeling and Molecular Docking Analyses of Ligand-Target Interactions

Computational studies, including molecular docking, have been instrumental in understanding the binding mode of this compound to H-PGDS. These analyses provide a three-dimensional representation of the ligand-protein complex, highlighting key interactions that stabilize the binding.

Docking simulations typically show the carboxylate of the heptanoic acid forming a salt bridge with a conserved arginine residue in the active site. The alkyl chain extends along a hydrophobic channel, while the 4-iodophenyl group fits snugly into a hydrophobic pocket. The iodine atom is often positioned to form a halogen bond with an electron-donating atom, such as a backbone carbonyl oxygen or the side chain of a serine or threonine residue. These computational models are invaluable for rationalizing observed structure-activity relationships and for guiding the design of more potent and selective inhibitors.

Table 1: Predicted Interactions of this compound with H-PGDS Active Site Residues

| Moiety of Ligand | Interacting Residue (Example) | Type of Interaction |

|---|---|---|

| Carboxylic Acid | Arginine | Ionic Bond/Salt Bridge |

| Alkyl Chain | Leucine, Valine | Hydrophobic Interactions |

| Phenyl Ring | Phenylalanine, Tyrosine | π-π Stacking |

| Iodine Atom | Serine, Threonine (Backbone Carbonyl) | Halogen Bond |

Pharmacophore Elucidation for Targeted Research

Based on the structural features of this compound and other known H-PGDS inhibitors, a common pharmacophore model can be elucidated. This model comprises several key features that are essential for potent inhibitory activity.

A typical pharmacophore for this class of inhibitors includes:

A negatively ionizable feature: Corresponding to the carboxylic acid, which is crucial for the primary anchoring interaction.

One or more hydrophobic regions: Representing the alkyl chain and the aromatic ring, which occupy hydrophobic pockets in the enzyme.

An aromatic ring feature: Specifically for the phenyl group, which engages in aromatic interactions.

A halogen bond donor feature: Representing the iodine atom, which contributes to enhanced binding affinity and selectivity.

This pharmacophore model serves as a powerful tool in virtual screening campaigns to identify novel scaffolds that could potentially inhibit H-PGDS.

Rational Design of Next-Generation Molecular Probes and Research Tools

The understanding gained from the SAR, computational modeling, and pharmacophore elucidation of this compound provides a solid foundation for the rational design of next-generation molecular probes and research tools. Future design strategies could focus on several aspects to improve upon the parent compound.

Table 2: Strategies for the Rational Design of Novel H-PGDS Inhibitors

| Design Strategy | Rationale | Potential Outcome |

|---|---|---|

| Modification of the Heptanoic Acid Chain | Optimize length and flexibility for improved fit in the active site. | Enhanced binding affinity and selectivity. |

| Substitution on the Phenyl Ring | Introduce different halogens (Br, Cl) or other electron-withdrawing/donating groups to fine-tune electronic properties and halogen bonding potential. | Improved potency and altered pharmacokinetic properties. |

| Introduction of Heterocycles | Replace the phenyl ring with various heterocyclic systems to explore new binding interactions and improve physicochemical properties. | Novel chemical scaffolds with potentially different intellectual property profiles. |

| Conformational Constraint | Introduce rigid elements into the structure to reduce the entropic penalty upon binding. | Increased potency and selectivity. |

By systematically applying these design principles, it is possible to develop more potent, selective, and cell-permeable inhibitors of H-PGDS. These next-generation compounds can serve as valuable molecular probes to further investigate the role of PGD2 in various physiological and pathological processes, and as potential leads for the development of new anti-inflammatory therapies.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Advanced Analytical and Experimental Methodologies in 7 4 Iodophenyl 7 Oxoheptanoic Acid Research

Chromatographic Separation Techniques (HPLC, UPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable tools for the analysis and purification of 7-(4-Iodophenyl)-7-oxoheptanoic acid. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For a molecule like this compound, which possesses both polar (carboxylic acid) and nonpolar (iodophenyl group) characteristics, reversed-phase chromatography is the most common approach. In this method, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, frequently with an acid modifier such as formic acid or trifluoroacetic acid to ensure the carboxylic acid group is protonated.

UPLC, which utilizes smaller stationary phase particles (typically <2 µm) and higher pressures than conventional HPLC, offers significant advantages in terms of resolution, speed, and solvent consumption. This allows for more efficient separation of the target compound from reaction impurities or metabolites. The detection of the compound is typically achieved using a UV detector, leveraging the strong UV absorbance of the iodophenyl group. In a preparative context, these techniques are used to isolate the compound in high purity for further studies. For instance, radioiodinated compounds are often purified using HPLC to ensure high radiochemical purity nih.gov.

Table 1: Typical HPLC/UPLC Parameters for Analysis of Aromatic Carboxylic Acids

| Parameter | HPLC | UPLC |

| Column | C18, 3-5 µm particle size | C18, <2 µm particle size |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 0.8 - 1.5 mL/min | 0.3 - 0.6 mL/min |

| Pressure | 1000 - 4000 psi | 6000 - 15000 psi |

| Detection | UV (e.g., 254 nm) | UV (e.g., 254 nm) |

| Run Time | 10 - 30 min | 1 - 10 min |

Mass Spectrometry (MS) for Structural Characterization and Metabolite Identification

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, MS is critical for confirming its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula (C13H15IO3). The presence of iodine is readily identifiable due to its unique isotopic pattern.

In metabolic studies, MS, particularly when coupled with liquid chromatography (LC-MS), is the primary tool for identifying and quantifying metabolites of this compound in biological samples. By comparing the mass spectra of samples from treated and untreated systems, researchers can identify new peaks corresponding to potential metabolites. Fragmentation analysis (MS/MS) is then used to elucidate the structures of these metabolites by breaking down the parent ion and analyzing the resulting fragment ions. This can reveal metabolic transformations such as hydroxylation, glucuronidation, or cleavage of the heptanoic acid chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR are routinely employed.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Key expected signals would include:

A triplet for the terminal carboxylic acid proton (-COOH).

Multiplets for the methylene (B1212753) (-CH₂-) groups of the heptanoic acid chain. The protons closer to the carbonyl and carboxylic acid groups would be shifted downfield.

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons adjacent to the iodine atom would have a different chemical shift from those adjacent to the carbonyl group.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This includes the carbonyl carbons of the ketone and the carboxylic acid (which appear far downfield), the carbons of the aromatic ring (with the carbon attached to iodine showing a characteristic shift), and the carbons of the aliphatic chain.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete connectivity of the molecule, confirming the structure unambiguously.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to C=O) | ~7.8-8.0 | Doublet |

| Aromatic (ortho to I) | ~7.6-7.8 | Doublet |

| -CH₂- (alpha to C=O) | ~2.9-3.1 | Triplet |

| -CH₂- (alpha to COOH) | ~2.3-2.5 | Triplet |

| Other -CH₂- groups | ~1.4-1.8 | Multiplets |

| -COOH | ~10-12 | Singlet (broad) |

Spectroscopic Methods (IR) for Molecular Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features acs.org.

Key expected IR absorption bands include:

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

A sharp, strong C=O stretch from the carboxylic acid carbonyl group around 1700-1725 cm⁻¹.

Another strong C=O stretch from the ketone carbonyl group, slightly lower than the acid, around 1680-1700 cm⁻¹.

C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹).

C=C stretches from the aromatic ring in the 1450-1600 cm⁻¹ region.

A C-I stretch, which would appear at lower frequencies, typically in the 500-600 cm⁻¹ range.

Western Blotting for Protein Expression and Pathway Analysis

The direct application of this compound in Western blotting is limited, as this technique is designed to detect proteins. However, the compound can be used indirectly in several ways to facilitate protein expression and pathway analysis.

Small molecules like this compound are typically non-immunogenic and are classified as haptens nih.gov. To generate antibodies for use in immunoassays, the hapten must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) proteogenix.sciencenih.gov. The carboxylic acid group of this compound provides a convenient handle for this conjugation. The resulting hapten-carrier conjugate can then be used to immunize an animal to produce antibodies specific to the 7-(4-iodophenyl)-7-oxo moiety. These antibodies could then be used as primary antibodies in a Western blot to:

Detect the small molecule if it is covalently bound to a protein.

Develop competitive immunoassays to quantify the compound.

Furthermore, cells or tissues can be treated with this compound to investigate its effect on specific signaling pathways. Western blotting would then be used to measure changes in the expression levels or post-translational modifications (e.g., phosphorylation) of target proteins within those pathways, using antibodies specific to the proteins of interest. Additionally, iodinated compounds like 4-iodophenol (B32979) have been used as enhancers in enhanced chemiluminescence (ECL) solutions for the detection step of Western blotting, suggesting a potential, though indirect, role for related molecules in improving assay sensitivity nih.gov.

Application of Genetic Code Expansion (GCE) for Site-Specific Incorporation of Iodinated Amino Acids

Genetic code expansion (GCE) is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins researchgate.netresearchgate.net. This methodology is highly relevant to the iodophenyl moiety of this compound. Specifically, p-iodo-L-phenylalanine, an amino acid with a structure similar to the aromatic portion of the target compound, can be incorporated into a protein's sequence in response to a specific codon, typically a nonsense or "stop" codon like the amber TAG codon proteogenix.sciencenih.gov.

This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair into the expression system. The engineered synthetase specifically charges the engineered tRNA with p-iodo-L-phenylalanine, and the tRNA's anticodon is designed to recognize the reassigned codon on the mRNA. When the ribosome encounters this codon, it incorporates p-iodo-L-phenylalanine into the growing polypeptide chain proteogenix.science.

The site-specific incorporation of an iodinated amino acid is particularly valuable for:

X-ray Crystallography: The heavy iodine atom acts as an anomalous scatterer, which can greatly simplify the determination of a protein's three-dimensional structure proteogenix.sciencenih.gov.

Biophysical Studies: The iodine atom can serve as a spectroscopic probe to study protein dynamics and interactions.

Cross-linking Studies: The C-I bond can participate in photo-cross-linking reactions to map protein-protein or protein-nucleic acid interactions.

Continuous Flow and Microwave-Assisted Synthesis Techniques for Optimized Production

The synthesis of this compound can be optimized using modern techniques such as continuous flow chemistry and microwave-assisted synthesis. These methods offer significant advantages over traditional batch processing in terms of reaction time, yield, purity, and safety.

Continuous Flow Synthesis: In a continuous flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs nih.govabcam.com. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time. For the synthesis of keto acids, continuous flow can improve mass and heat transfer, leading to faster reactions and higher yields. The setup can also incorporate in-line purification steps, streamlining the entire production process.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate organic reactions by efficiently and uniformly heating the reaction mixture. This technique has been successfully applied to a wide range of reactions, including those involving aromatic carboxylic acids. The synthesis of this compound, which likely involves steps such as Friedel-Crafts acylation, could be significantly expedited, reducing reaction times from hours to minutes and often resulting in cleaner products with higher yields.

Table 3: Comparison of Synthesis Techniques

| Feature | Batch Synthesis | Continuous Flow Synthesis | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Seconds to minutes | Minutes |

| Scalability | Difficult | Easy | Moderate |

| Safety | Risk of thermal runaway | Enhanced safety, small reaction volumes | Controlled heating, sealed vessels |

| Process Control | Limited | Precise control of parameters | Precise temperature control |

| Yield & Purity | Variable | Often higher yield and purity | Often higher yield and purity |

Emerging Research Avenues and Translational Research Potential of 7 4 Iodophenyl 7 Oxoheptanoic Acid

Development of Novel Chemical Probes for Biological Systems

There is no available information on the synthesis or application of 7-(4-Iodophenyl)-7-oxoheptanoic acid as a chemical probe.

Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry

No studies have been identified that describe the use of this compound in the fields of chemical biology or medicinal chemistry.

Exploration of Undiscovered Biological Roles and Targets

The biological roles and molecular targets of this compound have not been elucidated in any published research.

Future Directions in Preclinical Assessment and Lead Optimization Strategies

There are no preclinical data or lead optimization strategies reported for this compound.

Q & A

Q. What are the recommended synthesis routes for 7-(4-Iodophenyl)-7-oxoheptanoic acid, and how are intermediates characterized?

The compound is typically synthesized via coupling reactions, such as the condensation of iodophenyl derivatives with heptanoic acid precursors. For example, polyphosphoric acid (PPA) is commonly used to catalyze esterification or acylation steps, as seen in analogous syntheses of 7-oxoheptanoic acid derivatives . Intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) and mass spectrometry (MS) to confirm structural integrity. Purity is assessed via high-performance liquid chromatography (HPLC) with thresholds >98% .

Q. How should researchers address solubility challenges for this compound in aqueous media?

Due to its hydrophobic aryl and keto groups, solubility can be enhanced by:

- Preparing stock solutions in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at concentrations ≤10 mM.

- Adding carrier proteins like bovine serum albumin (BSA) to aqueous buffers to stabilize the compound .

- Briefly warming solutions in a water bath (≤50°C) to improve dissolution, followed by vortexing .

Q. What biological roles or pathways are associated with this compound?

Structurally related 7-oxoheptanoic acid derivatives, such as IDE-2, act as histone deacetylase (HDAC) inhibitors, promoting cellular differentiation (e.g., endodermal precursor cells) . The iodine substituent may enhance binding to hydrophobic enzyme pockets or influence pharmacokinetics. Preliminary studies suggest roles in modulating metabolic pathways, as 7-oxoheptanoic acid derivatives are detected in carbonyl-metabolome analyses .

Q. What storage conditions ensure long-term stability of this compound?

- Store lyophilized powder at -20°C in a desiccator to prevent hydrolysis.

- Reconstituted solutions should be aliquoted and frozen at -70°C, avoiding >3 freeze-thaw cycles.

- Use oxygen-free buffers for solutions to prevent oxidation of sensitive functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives?

Yield optimization involves:

- Catalyst screening : Test PPA, thionyl chloride, or carbodiimides for acylation efficiency.

- Temperature control : Maintain reactions at 60–80°C to balance kinetics and side reactions.

- Purification : Use column chromatography with ethyl acetate/petroleum ether gradients (e.g., 1:8 ratio) to isolate pure products .

Q. What experimental strategies resolve contradictions in reported HDAC inhibition efficacy of 7-oxoheptanoic acid analogs?

Discrepancies may arise from:

- Assay variability : Standardize HDAC activity assays (e.g., fluorometric vs. colorimetric) across studies.

- Structural modifications : Compare inhibitory IC values of iodophenyl vs. cyclopentylidenehydrazinyl derivatives to identify critical substituents .

- Cellular context : Validate results in multiple cell lines (e.g., HEK293, HCT116) to account for tissue-specific enzyme expression .

Q. How does the iodine substituent influence the compound’s pharmacokinetic profile in vivo?

- Lipophilicity : The iodophenyl group increases logP, potentially enhancing membrane permeability but reducing aqueous solubility.

- Metabolic stability : Radiolabeled tracking can assess clearance rates in animal models.

- Target engagement : Use positron emission tomography (PET) with -labeled analogs to evaluate biodistribution and target binding .

Q. What methodologies validate the anti-inflammatory activity of this compound in preclinical models?

- In vitro : Measure cytokine suppression (e.g., TNF-α, IL-6) in LPS-stimulated macrophages via ELISA.

- In vivo : Administer the compound in murine models of inflammation (e.g., carrageenan-induced paw edema) and quantify edema reduction histologically.

- Mechanistic studies : Perform Western blotting to assess NF-κB pathway modulation .

Q. How can researchers mitigate oxidative degradation during long-term stability studies?

- Add antioxidants : Include 0.1% ascorbic acid or 1 mM glutathione in storage buffers.

- Anaerobic conditions : Use argon-purged vials for solutions.

- Stability-indicating assays : Monitor degradation products via liquid chromatography-mass spectrometry (LC-MS) at regular intervals .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.